molecular formula C16H26N4O4 B8114942 Norbornene-PEG4 azide

Norbornene-PEG4 azide

Cat. No.: B8114942
M. Wt: 338.40 g/mol
InChI Key: XDILWISGCHEZMW-UHFFFAOYSA-N
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Description

Norbornene-PEG4 azide is a compound that combines the bicyclic structure of norbornene with a polyethylene glycol (PEG) spacer and an azide functional group. This compound is particularly valuable in the field of bioorthogonal chemistry due to its ability to participate in click reactions, such as the Huisgen 1,3-dipolar cycloaddition, which is widely used for bioconjugation and polymer coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG4 azide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG4 azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Norbornene-PEG4 azide primarily involves its participation in click reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and polymer coupling . The norbornene moiety can also undergo aziridination, where it reacts with sulfonyl azides to form aziridines, enabling the attachment of various tags to biomolecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to participate in both click reactions and aziridination, offering versatility in bioconjugation and polymer synthesis. Its combination of norbornene and azide functionalities provides a robust platform for various chemical modifications and applications .

Properties

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c17-20-19-4-6-23-8-10-24-9-7-22-5-3-18-16(21)15-12-13-1-2-14(15)11-13/h1-2,13-15H,3-12H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDILWISGCHEZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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